molecular formula C10H22N2O B13224882 Dimethyl({3-[(oxan-4-yl)amino]propyl})amine

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine

Katalognummer: B13224882
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: CFBLKFITLCTLSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an oxan-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then subjected to hydrogenation to yield dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with oxan-4-yl chloride under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl({3-[(oxan-4-yl)amino]propyl})amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl({3-[(oxan-4-yl)amino]propyl})amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar amines and contributes to its specific reactivity and applications .

Eigenschaften

Molekularformel

C10H22N2O

Molekulargewicht

186.29 g/mol

IUPAC-Name

N',N'-dimethyl-N-(oxan-4-yl)propane-1,3-diamine

InChI

InChI=1S/C10H22N2O/c1-12(2)7-3-6-11-10-4-8-13-9-5-10/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

CFBLKFITLCTLSU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNC1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.